![molecular formula C15H21N7 B3000002 N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine CAS No. 2415525-23-2](/img/structure/B3000002.png)
N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine
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Overview
Description
N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine, also known as DMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPP is a pyridazinamine derivative that has been shown to have various biochemical and physiological effects. In We will also list future directions for research on DMPP.
Mechanism of Action
N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is involved in various physiological and pathological processes. N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine binds to a site on the α7 nAChR that is distinct from the acetylcholine binding site and enhances the receptor's response to acetylcholine. This results in increased ion flux through the receptor and subsequent downstream effects.
Biochemical and Physiological Effects
N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine has been shown to have various biochemical and physiological effects. In addition to its effects on the α7 nAChR, N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine has been found to increase the release of neurotransmitters such as dopamine and acetylcholine. It has also been shown to improve cognitive function and memory in animal models. N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine has been found to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine in lab experiments is its specificity for the α7 nAChR. This allows researchers to study the effects of α7 nAChR activation without interference from other receptors. N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine is its potential toxicity at high concentrations. Researchers must be cautious when using N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine in lab experiments and ensure that appropriate safety measures are in place.
Future Directions
There are several future directions for research on N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine. One area of interest is the development of N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine-based drugs for the treatment of various diseases such as schizophrenia and depression. Another area of research is the exploration of N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine's effects on other receptors and ion channels. Additionally, the potential use of N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine as a tool for studying the role of the α7 nAChR in various physiological and pathological processes is an area of interest. Finally, the development of more selective and potent α7 nAChR modulators based on N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine is an area of ongoing research.
Conclusion
N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine, or N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine, is a chemical compound that has potential applications in various scientific research fields. N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine acts as a positive allosteric modulator of the α7 nAChR and has various biochemical and physiological effects. While N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine has limitations, including potential toxicity at high concentrations, it remains a valuable tool for studying the α7 nAChR and its role in various physiological and pathological processes. Future research on N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine may lead to the development of new drugs for the treatment of various diseases and a better understanding of the α7 nAChR's role in the body.
Synthesis Methods
The synthesis of N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine involves the reaction of 4-(5-methylpyrimidin-2-yl)piperazine with 3-bromo-6-(dimethylamino)pyridazine. The reaction is carried out in the presence of a palladium catalyst and a base such as sodium carbonate. The resulting product is then purified through column chromatography to obtain N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine in its pure form.
Scientific Research Applications
N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine has been studied for its potential applications in various scientific research fields such as neuroscience, pharmacology, and cancer research. In neuroscience research, N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine has been shown to enhance synaptic transmission and improve learning and memory in animal models. In pharmacology, N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine has been found to have potential as a drug target for the treatment of various diseases such as schizophrenia and depression. In cancer research, N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine has been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
N,N-dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-10-16-15(17-11-12)22-8-6-21(7-9-22)14-5-4-13(18-19-14)20(2)3/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEQWSBOABGRKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NN=C(C=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-amine |
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